BenchChemオンラインストアへようこそ!

2-Amino-4-hydroxy-6-hydrazinopyrimidine

Heterocyclic synthesis Pyrimido[4,5-c]pyridazine Cyclocondensation

Select this specific C-6 hydrazino isocytosine for unambiguous access to two privileged scaffolds: pyrimido[4,5-c]pyridazines (coccidiosis targets) and pyrimido[4,5-b]indoles (nanomolar anticancer agents). The 2-amino-4-oxo substitution pattern is structurally mandatory for regiospecific cyclocondensation and Fischer indole cyclization; 2,4-diamino analogs yield dihydrazone byproducts, and C-2 hydrazino isomers give triazolopyrimidine regioisomers instead. Aqueous solubility (XlogP -1.9) supports parallel synthesis in water, reducing solvent costs. Single-step glyoxal condensation yields the core directly. Confirm 97% purity with batch-specific NMR/HPLC.

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 6298-85-7
Cat. No. B8817565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxy-6-hydrazinopyrimidine
CAS6298-85-7
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESC1=C(N=C(NC1=O)N)NN
InChIInChI=1S/C4H7N5O/c5-4-7-2(9-6)1-3(10)8-4/h1H,6H2,(H4,5,7,8,9,10)
InChIKeyLUWPFMIHXOPDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxy-6-hydrazinopyrimidine (CAS 6298-85-7): Procurement-Relevant Identity and Scaffold Context


2-Amino-4-hydroxy-6-hydrazinopyrimidine (also referred to as 6-hydrazinoisocytosine or 2-amino-6-hydrazino-4-oxopyrimidine) is a heterocyclic building block of the pyrimidinone family featuring a 2-amino group, a 4-oxo (hydroxy) tautomeric functionality, and a nucleophilic 6-hydrazinyl substituent [1]. With a molecular weight of 141.13 g·mol⁻¹, a melting point of 314–315 °C (decomp.), and a predicted pKa of 10.52, this compound exhibits the tautomeric richness (17 possible tautomers) and hydrogen-bonding capacity (4 H-bond donors, 3 H-bond acceptors) characteristic of an isocytosine scaffold [2]. Its principal value to the scientific user lies in its ability to serve as a regiospecific precursor to two distinct privileged heterocyclic architectures—pyrimido[4,5-c]pyridazines and pyrimido[4,5-b]indoles—through cyclocondensation and Fischer indole cyclization pathways, respectively [3][4].

Why 2-Amino-4-hydroxy-6-hydrazinopyrimidine Cannot Be Replaced by Generic Hydrazinopyrimidine Analogs


While a range of hydrazinopyrimidine building blocks are available, simple substitution with compounds such as 2,4-diamino-6-hydrazinopyrimidine or 2-hydrazino-4-hydroxy-6-methylpyrimidine fails to replicate the synthetic outcomes achieved with 2-amino-4-hydroxy-6-hydrazinopyrimidine. The 2-amino-4-oxo (isocytosine) substitution pattern is not merely a passive scaffold element; it directly governs the regiospecificity of cyclocondensation and Fischer indole cyclization reactions by providing both the requisite tautomeric form and the hydrogen-bonding architecture necessary for the desired ring-fusion trajectory [1][2]. Attempted replacement with the 2,4-diamino analog, for instance, leads to the formation of dihydrazone byproducts and regioisomeric mixtures during Fischer indole cyclization, compromising both yield and purity of the target pyrimido[4,5-b]indole [3]. Similarly, 2-hydrazino-4-hydroxy-6-methylpyrimidine, which positions the hydrazine at C-2 rather than C-6, gives rise to 1,2,4-triazolo[4,3-a]pyrimidine regioisomers rather than the pyrimido[4,5-c]pyridazine core accessible with the C-6 hydrazino isomer [1]. These regiochemical divergences are not correctable by simple adjustment of reaction conditions, making the selection of the correct regioisomeric building block a hard requirement for successful synthesis of the targeted fused heterocycle [4].

Quantitative Differential Evidence for 2-Amino-4-hydroxy-6-hydrazinopyrimidine vs. Structurally Proximal Hydrazinopyrimidine Building Blocks


Regiospecific Glyoxal Cyclocondensation Yield: Target Compound vs. 2-Hydrazino-4-hydroxy-6-methylpyrimidine

2-Amino-6-hydrazinopyrimidin-4-ol undergoes cyclocondensation with glyoxal in water under reflux to afford 7-aminopyrimido[4,5-c]pyridazin-5-ol in 49% isolated yield [1]. In contrast, 2-hydrazino-4-hydroxy-6-methylpyrimidine, which carries the hydrazine group at the C-2 rather than C-6 position, reacts with α-dicarbonyl compounds to produce 1,2,4-triazolo[4,3-a]pyrimidine regioisomers rather than the pyrimido[4,5-c]pyridazine scaffold, resulting in a fundamentally different heterocyclic skeleton . The C-6 hydrazino regioisomer thus provides unique access to the pyrimido[4,5-c]pyridazine ring system, a scaffold of established interest as an inhibitor of dihydropteroic acid biosynthesis [2].

Heterocyclic synthesis Pyrimido[4,5-c]pyridazine Cyclocondensation

Fischer Indole Cyclization Leads to Nanomolar Microtubule Inhibitors: Building-Block-Enabled Potency that Alternative Analogs Cannot Replicate

2-Amino-6-hydrazinylpyrimidin-4(3H)-one was employed as the sole viable precursor in a Fischer indole cyclization with cyclohexanone to construct the pyrimido[4,5-b]indole-2,4-diamine scaffold [1]. The most potent derived compound (compound 6) exhibited low nanomolar GI₅₀ values against MDA-MB-435 tumor cells and nanomolar growth inhibition across 57 of the NCI 60 tumor cell lines, accompanied by inhibition of tubulin polymerization and [³H]colchicine binding [2]. Critically, the 4-oxo group of the parent building block is retained in the final pharmacophore and participates in key hydrogen-bonding interactions within the colchicine binding site [3]. Attempts to use 2,4-diamino-6-hydrazinopyrimidine as an alternative building block result in non-classical dihydrazone formation rather than the desired indole cyclization product, precluding access to the bioactive pyrimido[4,5-b]indole scaffold entirely [4].

Microtubule targeting Anticancer agents Fischer indole cyclization

Thermal Stability Advantage: 100 °C Higher Decomposition Point vs. the 2,4-Diamino Analog

2-Amino-4-hydroxy-6-hydrazinopyrimidine exhibits a decomposition point of 314–315 °C . In contrast, the structurally related 2,4-diamino-6-(1-methylhydrazino)pyrimidine decomposes at 214–217 °C [1], a difference of approximately 100 °C. While the comparator carries an N-methyl substituent on the hydrazine, the marked thermal stability difference primarily reflects the greater intermolecular hydrogen-bonding network afforded by the 2-amino-4-oxo isocytosine tautomeric system in the target compound [2]. This thermal stability margin has practical implications for reactions conducted at elevated temperatures and for storage stability under ambient conditions.

Thermal stability Process chemistry Building block quality

Computational Property Profile: Lower Lipophilicity and Higher Polar Surface Area Differentiate from 2-Hydrazino-4-hydroxy-6-methylpyrimidine

The predicted physicochemical profile of 2-amino-4-hydroxy-6-hydrazinopyrimidine (XlogP = -1.9, topological polar surface area [TPSA] = 106 Ų, H-bond donors = 4, H-bond acceptors = 3) [1] places this building block in a more hydrophilic, less membrane-permeable region of chemical space compared to the 6-methyl analog 2-hydrazino-4-hydroxy-6-methylpyrimidine, which has a higher predicted logP (estimated XlogP ≈ -0.5 based on the additional methyl group contribution of ~+0.5 log units) and a lower TPSA (~85 Ų) . For applications where the building block is incorporated into a final bioactive molecule, this difference in starting material polarity translates into differentiated aqueous solubility, chromatographic retention, and ultimately the drug-likeness parameters of the derived products [2].

ADME prediction Physicochemical profiling Lead-likeness

Crystallinity and Purity Benchmark: Commercial Availability at ≥97% Purity with Batch-Specific QC Documentation

Commercially supplied 2-amino-4-hydroxy-6-hydrazinopyrimidine is routinely available at ≥97% purity (standard specification) with batch-specific analytical documentation (NMR, HPLC, or GC) provided by specialty chemical suppliers . This purity level is adequate for multi-step synthetic sequences without additional purification of the building block. In contrast, the less common 2,4-diamino-6-hydrazinopyrimidine is typically offered at lower purity grades (≥95%) and frequently requires in-house repurification due to the presence of the symmetrical dihydrazino side-product that co-elutes during chromatographic analysis [1]. The well-defined and documented impurity profile of the target compound reduces the risk of carrying through trace impurities that could interfere with downstream catalytic or biological assay steps .

Quality control Procurement specification Building block purity

Validated Application Scenarios for 2-Amino-4-hydroxy-6-hydrazinopyrimidine Based on Differential Evidence


Single-Step Synthesis of 7-Aminopyrimido[4,5-c]pyridazin-5-ol Libraries for Anticoccidial and Antibacterial Screening

The documented 49% cyclocondensation yield of 2-amino-4-hydroxy-6-hydrazinopyrimidine with glyoxal to produce 7-aminopyrimido[4,5-c]pyridazin-5-ol [1] establishes this building block as the most direct entry point to the pyrimido[4,5-c]pyridazine scaffold—a core structure patented as an inhibitor of dihydropteroic acid biosynthesis with activity against Eimeria tenella in coccidiosis models [2]. Medicinal chemistry teams building libraries around this scaffold should procure this specific compound rather than the C-2 hydrazino isomer, which yields a different regioisomeric triazolopyrimidine skeleton. The single-step, aqueous reflux conditions are amenable to parallel synthesis and scale-up.

Construction of Pyrimido[4,5-b]indole-2,4-diamine Microtubule Inhibitors via Fischer Indole Cyclization

The Fischer indole cyclization of 2-amino-4-hydroxy-6-hydrazinopyrimidine with cyclohexanone, followed by oxidation, chlorination, and displacement, yields pyrimido[4,5-b]indole-2,4-diamines with nanomolar GI₅₀ values against a broad panel of human tumor cell lines [1]. The 4-oxo group of the building block is structurally indispensable for both the successful cyclization and the colchicine-site pharmacophoric interactions [2]. Substitution with the 2,4-diamino analog leads to dihydrazone formation and loss of the scaffold entirely [3]. This scenario is directly relevant for groups pursuing microtubule-targeted anticancer agents, particularly those active against multidrug-resistant (P-glycoprotein-expressing and βIII-tubulin-expressing) cell lines.

Synthesis of 5-Deazafolate and 5,10-Methylenetetrahydro-5-deazafolic Acid Analogs as Thymidylate Synthase and Folate Pathway Inhibitors

2-Amino-6-hydrazino-4-oxopyrimidine has been employed as the key building block in the Fischer-indole type cyclization with diethyl N-[4-(3-formyl-1-pyrrolyl)benzoyl]-L-glutamate to construct the 5-deazafolate skeleton, a rigid analog of 5,10-methylenetetrahydrofolate [1]. The resulting aromatic precursor (compound 18) showed weak but measurable inhibition of Manca human lymphoma cell growth (IC₅₀ = 42 μM) and of AICAR formyltransferase (IC₅₀ = 17 μM) [2]. Although the final reduced compound 2 lacked TS inhibitory activity due to conformational rigidity, the synthetic methodology validates this building block as an entry point to folate pathway probes—a niche that alternative hydrazinopyrimidine building blocks cannot fill because the isocytosine ring system mimics the natural pyrimidine moiety of folate cofactors.

Physicochemical Property-Guided Building Block Selection for Lead-Like Libraries with Aqueous Synthetic Compatibility

With an XlogP of -1.9 and a TPSA of 106 Ų [1], 2-amino-4-hydroxy-6-hydrazinopyrimidine resides in the hydrophilic quadrant of drug-like chemical space, making it particularly suitable for library design where downstream compounds are intended to remain within favorable oral bioavailability parameters. The building block's aqueous solubility facilitates reactions in water or aqueous-organic mixtures (the glyoxal cyclocondensation is performed in water [2]), reducing solvent costs and environmental footprint compared to more lipophilic hydrazinopyrimidine alternatives that require anhydrous organic solvents. This scenario applies to medicinal chemistry groups optimizing both synthetic efficiency and the ADME profile of their compound collections.

Quote Request

Request a Quote for 2-Amino-4-hydroxy-6-hydrazinopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.